Imidazo[1,2-a]pyridine-2-ethanamine,a-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-2-ethanamine, α-methyl- is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common synthetic route involves multicomponent reactions, where starting materials such as aldehydes, amines, and ketones are combined in a single reaction vessel to form the imidazo[1,2-a]pyridine core[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Condensation Reactions: Another approach is through condensation reactions, where precursors like pyridine derivatives and amine compounds undergo cyclization and condensation to form the target compound[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Intramolecular Cyclizations: Intramolecular cyclization reactions can also be employed, where a linear precursor molecule undergoes cyclization to form the fused ring structure[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Tandem Reactions: Tandem reactions, which involve multiple sequential reactions in a single process, can be used to synthesize imidazo[1,2-a]pyridine derivatives[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine-2-ethanamine, α-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Imidazo[1,2-a]pyridine-2-ethanamine, α-methyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.
Substitution Products: Substituted imidazo[1,2-a]pyridine derivatives with different functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-ethanamine, α-methyl- has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for the development of new therapeutic agents.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which imidazo[1,2-a]pyridine-2-ethanamine, α-methyl- exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that play a role in the biological processes of interest.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine
Imidazo[1,2-a]pyrazine
Imidazo[1,2-a]quinoline
Imidazo[1,2-a]benzimidazole
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8(11)6-9-7-13-5-3-2-4-10(13)12-9/h2-5,7-8H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCUWZAVDFVCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN2C=CC=CC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.